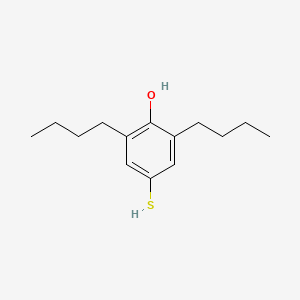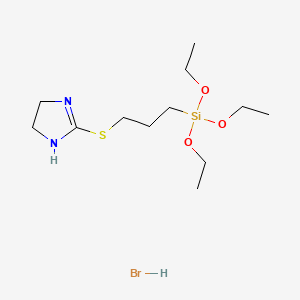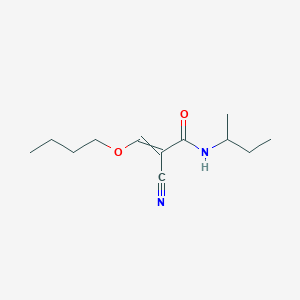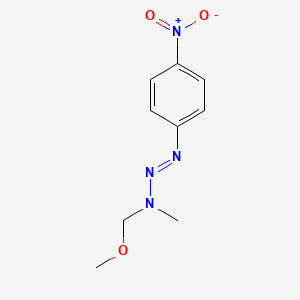
(1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene is a synthetic organic compound that belongs to the class of triazene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method might involve the reaction of a methoxymethylating agent with a triazene precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, triazene derivatives are often studied for their potential therapeutic properties. They may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Research into this compound could reveal similar applications.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its chemical properties could make it suitable for use in coatings, adhesives, or other industrial products.
Mechanism of Action
The mechanism of action of (1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1E)-3-(Methoxymethyl)-3-methyl-1-phenyltriaz-1-ene: Similar structure but without the nitro group.
(1E)-3-(Methoxymethyl)-3-methyl-1-(4-aminophenyl)triaz-1-ene: Similar structure with an amino group instead of a nitro group.
Uniqueness
The presence of the nitro group in (1E)-3-(Methoxymethyl)-3-methyl-1-(4-nitrophenyl)triaz-1-ene may impart unique chemical and biological properties compared to its analogs
Properties
CAS No. |
90476-19-0 |
|---|---|
Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
1-methoxy-N-methyl-N-[(4-nitrophenyl)diazenyl]methanamine |
InChI |
InChI=1S/C9H12N4O3/c1-12(7-16-2)11-10-8-3-5-9(6-4-8)13(14)15/h3-6H,7H2,1-2H3 |
InChI Key |
YUXBZJIOQIWZTL-UHFFFAOYSA-N |
Canonical SMILES |
CN(COC)N=NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


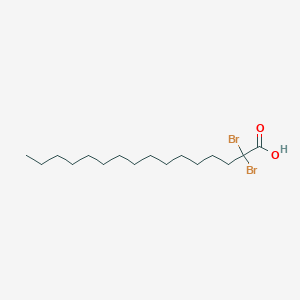
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
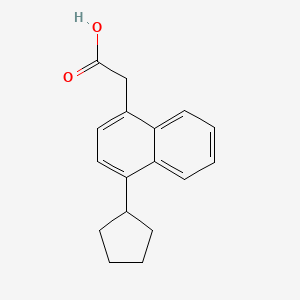
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
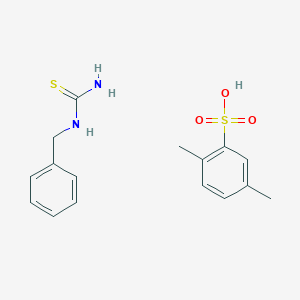
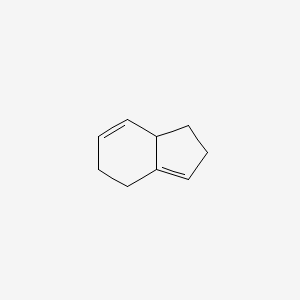
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
